molecular formula C22H27N B15025648 8'-benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

8'-benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

Cat. No.: B15025648
M. Wt: 305.5 g/mol
InChI Key: VBJPLMLZRNGXSN-UHFFFAOYSA-N
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Description

8’-Benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinoline moiety fused with a cyclohexane ring, making it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] typically involves multi-step organic reactions. One common method includes the cyclization of a quinoline derivative with a cyclohexanone derivative under acidic conditions. The reaction often employs catalysts such as methanesulfonic acid and solvents like methanol to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8’-Benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert double bonds to single bonds, altering the compound’s reactivity.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated spiro compounds.

Scientific Research Applications

8’-Benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] has several scientific research applications:

Mechanism of Action

The mechanism of action of 8’-benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8’-benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] apart from similar compounds is its unique combination of benzyl and methyl groups. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject for further research and development.

Properties

Molecular Formula

C22H27N

Molecular Weight

305.5 g/mol

IUPAC Name

8-benzyl-4-methylspiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]

InChI

InChI=1S/C22H27N/c1-17-16-22(13-6-3-7-14-22)23-21-19(11-8-12-20(17)21)15-18-9-4-2-5-10-18/h2,4-5,8-12,17,23H,3,6-7,13-16H2,1H3

InChI Key

VBJPLMLZRNGXSN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCCC2)NC3=C(C=CC=C13)CC4=CC=CC=C4

Origin of Product

United States

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